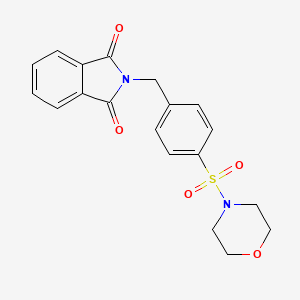
Cotylimide-IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cotylimide-IV is a small molecule identified through chemical genetic screening. It is known to perturb the accumulation of strigolactones, a group of plant hormones that play a crucial role in regulating plant growth and development . The molecular formula of this compound is C19H18N2O5S, comprising 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .
Preparation Methods
The synthetic routes and reaction conditions for Cotylimide-IV are not extensively documented in the literature. it is generally synthesized through multi-step organic synthesis involving the formation of isoindole and morpholine sulfonyl intermediates . Industrial production methods for this compound are likely to involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Cotylimide-IV undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cotylimide-IV has several scientific research applications, including:
Mechanism of Action
Cotylimide-IV exerts its effects by perturbing the accumulation of strigolactones in plants. It targets specific molecular pathways involved in strigolactone biosynthesis and signaling. The compound has been shown to regulate the nuclear localization of the COP1 ubiquitin ligase, which in turn affects the levels of light regulators such as HY5 . This mechanism highlights the role of this compound in modulating plant growth and development.
Comparison with Similar Compounds
Cotylimide-IV is structurally related to other small molecules that inhibit cotyledon expansion and greening after germination . Similar compounds include:
Cotylimide-VI: Another member of the cotylimide family with similar biological activities.
Strigolactones: A group of plant hormones structurally related to cotylimides. This compound is unique in its specific ability to perturb strigolactone accumulation, making it a valuable tool for studying plant hormone regulation.
Properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-16-3-1-2-4-17(16)19(23)21(18)13-14-5-7-15(8-6-14)27(24,25)20-9-11-26-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPDNOBFGZVBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














